molecular formula C14H15N5O6S2 B1670277 Desacetylcefotaxime CAS No. 66340-28-1

Desacetylcefotaxime

Número de catálogo B1670277
Número CAS: 66340-28-1
Peso molecular: 413.4 g/mol
Clave InChI: FHYWAOQGXIZAAF-GHXIOONMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desacetylcefotaxime is the only major metabolite from a third-generation cephalosporin that attains and maintains effective antimicrobial plasma and tissue concentrations following therapeutic administration of its parent drug, cefotaxime . Therapeutic concentrations of desacetylcefotaxime are produced in neonates, infants, children, and adults .


Synthesis Analysis

Desacetylcefotaxime is produced from the central compartment of cefotaxime . A sensitive, rapid, and accurate ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) bioanalytical method was developed and validated to measure cefotaxime and desacetylcefotaxime in plasma .


Chemical Reactions Analysis

Cefotaxime and desacetylcefotaxime concentrations from plasma samples were used to develop a population pharmacokinetic model . The pharmacokinetics of cefotaxime and desacetylcefotaxime were best described using a one-compartmental model with first-order elimination .

Aplicaciones Científicas De Investigación

1. Treatment of Spontaneous Bacterial Peritonitis

  • Summary of Application: Desacetylcefotaxime, the main metabolite of cefotaxime, has been used in the treatment of spontaneous bacterial peritonitis (SBP), a common complication in cirrhotic patients with ascites .
  • Methods of Application: Patients were treated with cefotaxime 2 g intravenously every 8 hours for an average duration of 5.3 days . The concentrations of cefotaxime and desacetylcefotaxime in ascitic fluid were measured before, during, and after the therapy .
  • Results: High concentrations of cefotaxime and desacetylcefotaxime were found in all 13 SBP episodes, and desacetylcefotaxime was still present in 6 patients who had residual ascitic bactericidal titer (ABT) activity after the last dose of cefotaxime . All patients were cured .

2. Optimal Dosing in Critically Ill Pediatric Patients

  • Summary of Application: The pharmacokinetics of cefotaxime and desacetylcefotaxime were studied in critically ill pediatric patients to provide optimal dosing recommendations .
  • Methods of Application: Patients were recruited into a pharmacokinetic study, with cefotaxime and desacetylcefotaxime concentrations from plasma samples collected at 0, 0.5, 2, 4, and 6 hours used to develop a population pharmacokinetic model .
  • Results: The pharmacokinetics of cefotaxime and desacetylcefotaxime were best described using a one-compartmental model with first-order elimination . Standard dosing of 50 mg/kg q6h was only able to achieve the pharmacokinetic/pharmacodynamic (PK/PD) target of 100% ƒ T>MIC in patients >10 kg and with impaired renal function or patients of 40 kg with normal renal function .

3. Action of β-lactamases on Desacetylcefotaxime

  • Summary of Application: The hydrolysis of desacetylcefotaxime, in comparison with cefotaxime, was analyzed by 10 β-lactamases .
  • Methods of Application: The specific experimental procedures are not detailed in the available information .
  • Results: The specific results are not detailed in the available information .

4. Antibacterial Activity of Desacetylcefotaxime

  • Summary of Application: Desacetylcefotaxime has been studied for its antibacterial activity. It is found to be four- to eightfold less active than cefotaxime, but its activity is species- and strain-specific .
  • Methods of Application: The specific experimental procedures are not detailed in the available information .
  • Results: Desacetylcefotaxime was found to be more active than cefazolin, cefamandole, or cefoxitin . It does not inhibit many strains of Morganella, most strains of Pseudomonas aeruginosa, some strains of Serratia marcescens, some strains of Providencia, and many strains of Bacteroides fragilis at clinically achievable concentrations . Cefotaxime and desacetylcefotaxime act synergistically against 72% of strains tested .

5. Treatment of Spontaneous Bacterial Peritonitis with Lower Doses or Shorter Treatment Duration

  • Summary of Application: A study was conducted to measure both cefotaxime and desacetylcefotaxime levels and correlate them with the bactericidal activity of ascites, as well as with clinical outcome, to provide a scientific rationale to treat spontaneous bacterial peritonitis (SBP) episodes with either lower doses or shorter treatment duration .
  • Methods of Application: The specific experimental procedures are not detailed in the available information .
  • Results: The study provides a scientific rationale to the clinical studies that suggest treating SBP episodes with lower doses of antibiotics and shorter treatment duration .

6. Synergistic Action with Cefotaxime

  • Summary of Application: Desacetylcefotaxime and cefotaxime have been found to act synergistically against 72% of strains tested . This means that the combination of these two compounds can be more effective than either compound alone.
  • Methods of Application: The specific experimental procedures are not detailed in the available information .
  • Results: Antagonism between the two compounds is seen only with strains of Morganella and Proteus vulgaris . The presence of the metabolite desacetylcefotaxime increases rather than decreases the activity of cefotaxime .

7. Treatment of Cirrhotic Patients with Ascites

  • Summary of Application: Desacetylcefotaxime has been used in the treatment of spontaneous bacterial peritonitis (SBP), a common complication in cirrhotic patients with ascites . The study provides a scientific rationale to the clinical studies that suggest treating SBP episodes with lower doses of antibiotics and shorter treatment duration .
  • Methods of Application: The specific experimental procedures are not detailed in the available information .
  • Results: The study provides a scientific rationale to the clinical studies that suggest treating SBP episodes with lower doses of antibiotics and shorter treatment duration .

Safety And Hazards

Desacetylcefotaxime should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Dosing recommendations support the use of extended or continuous infusion to achieve cefotaxime exposure suitable for bacterial killing in critically ill pediatric patients, including those with severe or deep-seated infection . An external validation of capillary microsampling demonstrated skin-prick sampling can facilitate data-rich pharmacokinetic studies .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7-/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYWAOQGXIZAAF-GHXIOONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315709
Record name Desacetylcefotaxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylcefotaxime

CAS RN

66340-28-1
Record name Desacetylcefotaxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66340-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacetylcefotaxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066340281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetylcefotaxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACETYLCEFOTAXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E65O1Y1P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desacetylcefotaxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desacetylcefotaxime
Reactant of Route 2
Desacetylcefotaxime
Reactant of Route 3
Reactant of Route 3
Desacetylcefotaxime
Reactant of Route 4
Desacetylcefotaxime
Reactant of Route 5
Desacetylcefotaxime
Reactant of Route 6
Reactant of Route 6
Desacetylcefotaxime

Citations

For This Compound
1,110
Citations
RN Jones - Diagnostic microbiology and infectious disease, 1995 - Elsevier
This presentation reviews 15 years of in vitro, pharmacokinetic, and clinical data concerning the active metabolite of cefotaxime sodium, desacetylcefotaxime. This principle metabolite …
Number of citations: 26 www.sciencedirect.com
JJ Bafeltowska, E Buszman, K Mandat… - … of Chromatography A, 2002 - Elsevier
… for desacetylcefotaxime. The extraction recovery from cerebrospinal fluid spiked with cefotaxime and desacetylcefotaxime … and 6.8% for desacetylcefotaxime. The developed SPE–HPLC …
Number of citations: 36 www.sciencedirect.com
RN Jones, AL Barry… - Reviews of Infectious …, 1982 - academic.oup.com
… does cefotaxime; in this respect, desacetylcefotaxime is similar to the desacetyl forms of … of the in vitro antimicrobial activity of desacetylcefotaxime and cefotaxime against 503 recent …
Number of citations: 100 academic.oup.com
G Höffken, H Lode, P Koeppe, M Ruhnke, K Borner - Chemotherapy, 1984 - karger.com
… The present study is intended to shed light on the influence of severe liver disor ders on the pharmacokinetics of cefotax ime and desacetylcefotaxime in 9 patients with complete and …
Number of citations: 18 karger.com
RJ Ko, FR Sattler, S Nichols, E Akriviadis… - Antimicrobial agents …, 1991 - Am Soc Microbiol
… and its metabolite desacetylcefotaxime were investigated in … apparent half-life of desacetylcefotaxime ranged from 72 to 128 jig … The major metabolite of cefotaxime, …
Number of citations: 20 journals.asm.org
J Sjölin, N Eriksson, P Arneborn… - Antimicrobial agents and …, 1991 - Am Soc Microbiol
… metabolite desacetylcefotaxime to … desacetylcefotaxime by using a newly developed microbiological assay. The brain abscess concentrations of cefotaxime and desacetylcefotaxime …
Number of citations: 57 journals.asm.org
S Urien, N Laurent, J Barre, M Druguet… - European journal of …, 2004 - Springer
… the cefotaxime and desacetylcefotaxime pharmacokinetics in … cefotaxime and desacetylcefotaxime pharmacokinetics and (ii… cefotaxime and desacetylcefotaxime …
Number of citations: 16 link.springer.com
K Oizumi, I Hayashi, S Aonuma, K Konno - Drugs, 1988 - Springer
… desacetylcefotaxime were higher than those of cefoperazone and ceftazidime. The antibacterial potency of desacetylcefotaxime … of cefotaxime and desacetylcefotaxime against most of …
Number of citations: 14 link.springer.com
D Dell, J Chamberlain, F Coppin - Journal of Chromatography B …, 1981 - Elsevier
A high-performance liquid chromatographic method is described for the analysis of the anti-bacterial agent cefotaxime and desacetylcefotaxime in physiological fluids. Plasma or serum …
Number of citations: 51 www.sciencedirect.com
HC Neu - Reviews of infectious diseases, 1982 - academic.oup.com
… desacetylcefotaxime is less active than cefotaxime, it is more active than cefazolin, cefamandole, or cefoxitin. Desacetylcefotaxime … The presence of the metabolite desacetylcefotaxime …
Number of citations: 88 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.